N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide
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Overview
Description
N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide typically involves the reaction of imidazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 2-(1H-Imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
50676-30-7 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-(2-imidazol-1-yl-2-oxoethyl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-6(11)9-4-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,11) |
InChI Key |
BZWMRAFFIUEXER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1C=CN=C1 |
Origin of Product |
United States |
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